molecular formula C15H16ClNO2 B058340 2-Amino-3,3-diphenylpropanoic acid hydrochloride CAS No. 119273-60-8

2-Amino-3,3-diphenylpropanoic acid hydrochloride

Cat. No.: B058340
CAS No.: 119273-60-8
M. Wt: 277.74 g/mol
InChI Key: SKIHATSEIBREBX-UHFFFAOYSA-N
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Description

2-Amino-3,3-diphenylpropanoic acid, also known as 3,3-diphenylalanine, is a compound with the molecular weight of 241.29 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 2-Amino-3,3-diphenylpropanoic acid is 1S/C15H15NO2/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H,16H2,(H,17,18) . This indicates the presence of 15 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule.


Physical and Chemical Properties Analysis

2-Amino-3,3-diphenylpropanoic acid is a solid substance with a molecular weight of 241.29 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

  • Conformational Analysis of Diastereoisomeric Esters : MM2 conformational analysis was conducted on ethyl and menthyl esters of 3-amino- and 3-hydroxy-2,3-diphenylpropanoic acid, revealing that molecular mechanics results for the amino esters closely matched experimental data (Momchilova & Ivanov, 1994).

  • Synthesis and Application in Medicinal Chemistry : A study focused on the synthesis of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol, indicating a potential application in medicinal chemistry. The study provided a cost-efficient synthesis route suitable for large-scale preparation (Shaojie, 2004).

  • Synthesis of Lercanidipine Hydrochloride : Research detailed the synthesis of lercanidipine hydrochloride, a medication used for treating hypertension, using 3,3-diphenylpropanoic acid as an intermediate (Li Guo-ping, 2005).

  • Asymmetric Syntheses of β-Hydroxy-α-Amino Acids : The research demonstrated asymmetric syntheses of β-hydroxy-α-amino acids from enantiopure α-hydroxy-β-amino esters, involving intermediates like 2-amino-3-hydroxy-3-phenylpropanoic acid (Davies et al., 2013).

  • Pharmacologically Active γ-Aminobutyric Acid Derivatives : Research included the synthesis of pharmacologically active substances like 4-amino-3,4-diphenylbutanoic acid, indicating potential applications in pharmacology (Vasil'eva et al., 2016).

  • Photopolymerization in Liquid-Crystalline 21 Complexes

    : A study on the polymerization of benzoic acid derivatives complexed with dipyridyl compounds, leading to the formation of multilayered structures useful in materials science (Kishikawa et al., 2008).

Safety and Hazards

The safety information for 2-Amino-3,3-diphenylpropanoic acid indicates that it has the GHS07 pictogram. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

2-amino-3,3-diphenylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2.ClH/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,13-14H,16H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIHATSEIBREBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution (21 mL) of 2-acetylamino-3,3-diphenylpropanoic acid (2.83 g, 10 mmol) in concentrated hydrochloric acid was stirred at 90° C. for 5 hrs, and the reaction mixture was cooled in an ice bath to allow solid precipitation. The solid was collected by filtration and dried to give the title compound (2.65 g).
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3,3-diphenylpropanoic acid hydrochloride
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2-Amino-3,3-diphenylpropanoic acid hydrochloride
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2-Amino-3,3-diphenylpropanoic acid hydrochloride
Reactant of Route 4
2-Amino-3,3-diphenylpropanoic acid hydrochloride
Reactant of Route 5
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Reactant of Route 6
2-Amino-3,3-diphenylpropanoic acid hydrochloride

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